2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)24-21(26)15-29-22-23-14-20(25(22)12-13-27-2)17-6-10-19(28-3)11-7-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXWDZDDCKVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
This method involves pre-forming the imidazole ring with a leaving group (e.g., chloride or bromide) at the 2-position, followed by substitution with a mercaptoacetamide derivative.
Procedure :
- Synthesis of 2-Chloroimidazole Intermediate :
- React 4-methoxybenzaldehyde with ammonium acetate and ethyl acetoacetate in acetic acid to form 5-(4-methoxyphenyl)-1H-imidazole.
- Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride in DMF with NaH as a base.
- Chlorinate the 2-position using POCl₃ in dichloroethane at 80°C.
- Thioether Formation :
Optimization :
Cyclocondensation Route
Cyclocondensation assembles the imidazole ring from aldehydes, amines, and thioureas, integrating substituents during ring formation.
Procedure :
- Formation of Imidazole-2-Thione :
- Alkylation to Thioacetamide :
Mechanistic Insight :
Multi-Component Reaction (MCR) Strategy
MCRs streamline synthesis by combining three or more reactants in one pot, reducing purification steps.
Procedure :
- One-Pot Assembly :
Advantages :
- Integrates imidazole ring formation, thiolation, and acetamide coupling in a single step.
- Reduces solvent waste and time.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 68–72 | High purity; Scalable | Requires pre-functionalized intermediates |
| Cyclocondensation | 2 | 58–65 | Integrates ring and substituents | Moderate yields; Long reaction times |
| Multi-Component | 1 | 54 | Step economy; Eco-friendly | Complex optimization; Lower yield |
Critical Reaction Parameters
Solvent Systems
Catalysis and Bases
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the imidazole ring, allowing for further functionalization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares key motifs with several analogs reported in the literature:
- Imidazole Core : Common in compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () and N-(6-substituted-benzothiazol-2-yl) derivatives ().
- Thioether-Acetamide Linkage : Similar to compounds in (e.g., 9a–9e) and , which utilize thioether bonds to enhance stability and binding affinity.
- Methoxy and Aryl Substituents : The 4-methoxyphenyl and p-tolyl groups are structurally analogous to substituents in DFL20656 () and Merck compound 14, where methoxy groups enhance solubility and receptor interactions.
Table 1: Structural Comparison of Key Analogs
Table 3: Bioactivity Profiles of Analogs
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